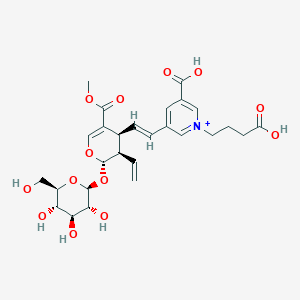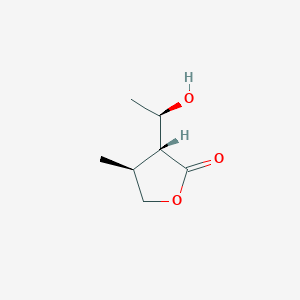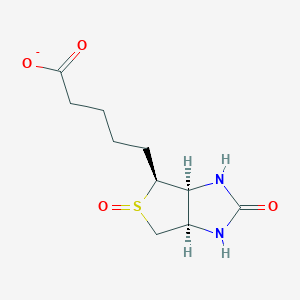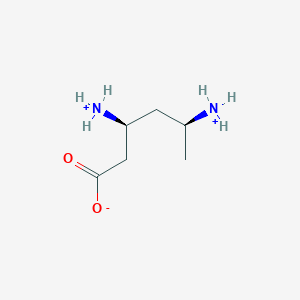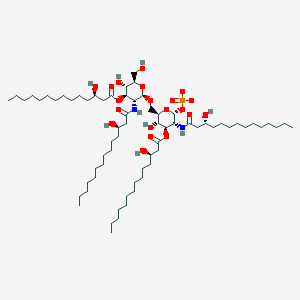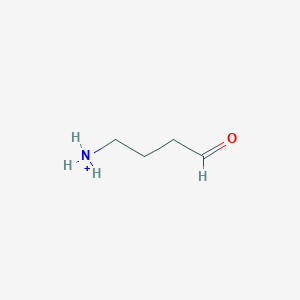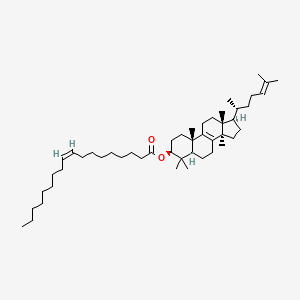
dTDP-L-olivose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-L-olivose is a pyrimidine nucleotide-sugar.
Aplicaciones Científicas De Investigación
1. Enzymatic Synthesis of dTDP-Activated 2,6-Dideoxysugars
- The research by Amann et al. (2001) highlights the use of dTDP-L-olivose in the enzymatic synthesis of 2,6-dideoxysugars, which are crucial building blocks in the creation of polyketide antibiotics. This study demonstrates the potential of this compound in antibiotic development.
2. Biosynthesis of Oleandomycin
- Aguirrezabalaga et al. (2000) discuss the role of this compound in the biosynthesis of l-Oleandrose, an element of the oleandomycin antibiotic. Their work, found in Antimicrobial Agents and Chemotherapy, demonstrates the importance of this compound in the production of this antibiotic.
3. Involvement in Glycosylation of Antibiotics
- In a 2007 study published in the Journal of the American Chemical Society, Minami and Eguchi explored the role of this compound as a donor substrate in glycosylation processes, particularly in the production of antibiotic and antitumor drugs.
4. Potential in New Drug Design
- The paper by Giraud et al. (2000) in Nature Structural Biology discusses the structural understanding of enzymes involved in this compound synthesis, which can be significant for new drug design targeting bacterial pathogens.
5. Synthesis of Diverse Carbohydrate Structures
- Wei et al. (2023) in their research published in Angewandte Chemie discuss the broad application of dTDP-activated sugar nucleotides, including this compound, in synthesizing various carbohydrate structures, highlighting its importance in glycoscience.
Propiedades
Fórmula molecular |
C16H26N2O14P2 |
|---|---|
Peso molecular |
532.33 g/mol |
Nombre IUPAC |
[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-14,19-21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+,14-/m0/s1 |
Clave InChI |
GLUZBIYLBPDBPE-LITXJTQSSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



